PWT143
Description
PWT143 (also known as ME-401 or zandelisib) is a selective, orally bioavailable inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway critical for B-cell proliferation and survival. Preclinical studies demonstrate its potent antineoplastic activity in hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin’s lymphoma (NHL), and acute myeloid leukemia (AML). This compound exhibits high selectivity for the PI3Kδ isoform (IC₅₀ = 5 nM) compared to other isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ), minimizing off-target effects .
Properties
Molecular Formula |
C20H4Cl4I4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
PWT143; PWT-143; PWT 143; ME-401; ME401; ME 401.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Potency and Selectivity
PWT143 demonstrates intermediate potency among PI3Kδ inhibitors (Table 1). While parsaclisib (IC₅₀ = 1.1 nM) and zandelisib (IC₅₀ = 0.6 nM in later studies) show higher potency, this compound outperforms inhibitors like ACP-319 (IC₅₀ = 18 nM) and puquitinib (IC₅₀ = 3.3 nM) . Notably, its selectivity over other PI3K isoforms (e.g., >1,000-fold for PI3Kα/β/γ) is comparable to idelalisib but superior to pan-PI3K inhibitors .
Table 1: Key Pharmacological Properties of PI3Kδ Inhibitors
Dosing Strategies
This compound’s intermittent dosing strategy distinguishes it from competitors. For example, zandelisib (60 mg/day, days 1–7 every 28 days) achieves trough plasma concentrations sufficient for ≥90% target inhibition, balancing efficacy and safety . In contrast, idelalisib and duvelisib require continuous dosing, correlating with higher toxicity rates .
Clinical Development and Indications
This compound has advanced to Phase III trials for R/R FL, supported by Fast Track designation from the FDA . Comparatively, idelalisib and duvelisib are already approved but face limitations due to toxicity. Parsaclisib and ACP-319 are in earlier phases, focusing on niche indications like myeloid neoplasms .
Research Findings and Limitations
- Preclinical Data: this compound induces apoptosis in CLL cells by blocking CXCR4 signaling and synergizes with BTK inhibitors like ibrutinib .
- Discrepancies in IC₅₀ Values : Variations in reported IC₅₀ (e.g., 0.6 nM vs. 5 nM) may reflect differences in assay conditions or cell models .
- Resistance Mechanisms : Constitutively active PI3Kα mutations (observed in idelalisib-resistant DLBCL) could theoretically affect this compound, though its high selectivity may mitigate this risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
